molecular formula C10H19NO B3024014 1-Cyclohexylpyrrolidin-3-ol CAS No. 51045-31-9

1-Cyclohexylpyrrolidin-3-ol

Cat. No.: B3024014
CAS No.: 51045-31-9
M. Wt: 169.26 g/mol
InChI Key: BMNGGBHHOBJIAP-UHFFFAOYSA-N
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Description

1-Cyclohexylpyrrolidin-3-ol is an organic compound with the molecular formula C10H19NO It features a pyrrolidine ring substituted with a cyclohexyl group and a hydroxyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexylpyrrolidin-3-ol can be synthesized through several methods. One common approach involves the cyclization of N-cyclohexyl-3-aminopropanol under acidic conditions. Another method includes the reduction of 1-cyclohexylpyrrolidin-3-one using suitable reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexylpyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 1-cyclohexylpyrrolidin-3-one.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

1-Cyclohexylpyrrolidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclohexylpyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog without the cyclohexyl group.

    1-Cyclohexylpyrrolidin-3-one: An oxidized form of 1-Cyclohexylpyrrolidin-3-ol.

    Prolinol: A related compound with a similar structure but different substituents.

Uniqueness: this compound is unique due to the presence of both a cyclohexyl group and a hydroxyl group on the pyrrolidine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-cyclohexylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-10-6-7-11(8-10)9-4-2-1-3-5-9/h9-10,12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNGGBHHOBJIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00539047
Record name 1-Cyclohexylpyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00539047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51045-31-9
Record name 1-Cyclohexylpyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00539047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

With stirring 1,4-dibromo-2-butanol (696 g, 3 mol) was added dropwise to cyclohexylamine (595 g, 6 mol). The addition was rapid until the reaction temperature reached 130° C. and then slowed so as to maintain the temperature at 130°-135° C. When the addition was completed the mixture was heated at 130° C. for 2 h. The mixture was then poured into 3 L of water with stirring. The aqueous mixture was filtered and the filtrate extracted with 1 L of ether. The aqueous solution was basified with 50% sodium hydroxide solution. The oil which separated from solution was removed. The aqueous layer was extracted with three 400 ml portions of ether and the extract combined with the oil. The ether solution was dried (Na2SO4) and concentrated. The residual oil was distilled and the fraction boiling at 165°-180° C./39 mm was collected. A higher boiling fraction (180°-190° C./39 mm) was collected and redistilled to give some additional material boiling at 165°-180° C./39 mm for a total yield of 329.6 g (77%).
Quantity
696 g
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595 g
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3 L
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Synthesis routes and methods II

Procedure details

To 99 g. of cyclohexylamine at reflux temperature is added 115.5 g. of 1,4-dibromo-2-butanol at a rate which maintains reflux without external heating. The temperature of the reaction mixture is maintained at 130°-140° C. in an oil bath for two hours after addition is complete. Water (100 ml.) is added and this mixture is then acidified with concentrated hydrochloric acid, cooled and extracted with ether. The aqueous layer is made alkaline with 50% aqueous sodium hydroxide solution, saturated with solid potassium carbonate and extracted three times with chloroform. The combined chloroform extracts are dried over potassium carbonate, concentrated and the residue distilled in vacuo to give N-cyclohexyl-3-pyrrolidinol.
Quantity
0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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